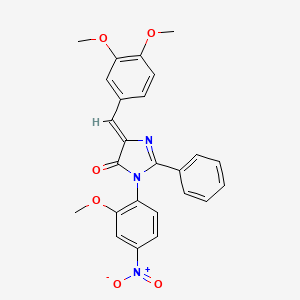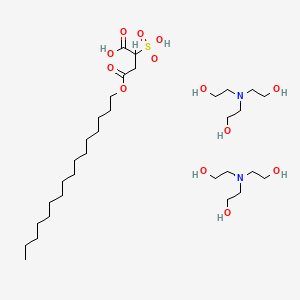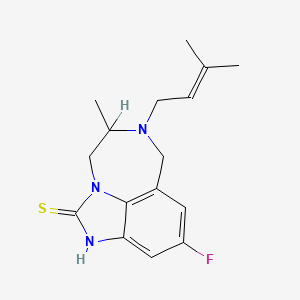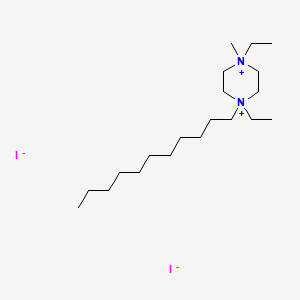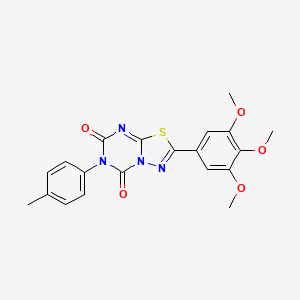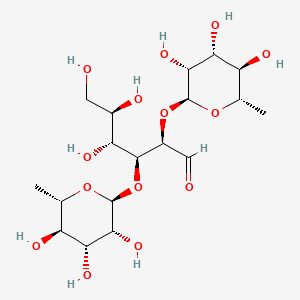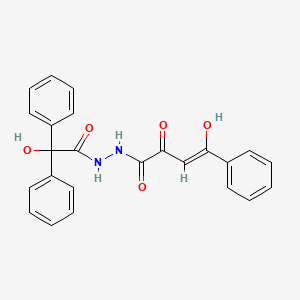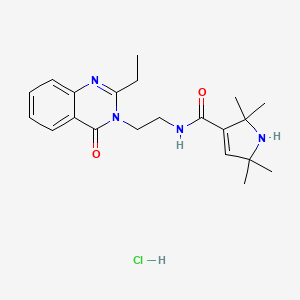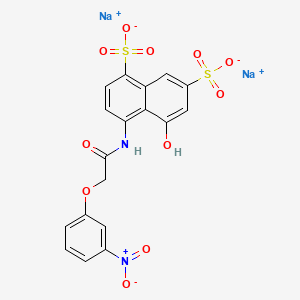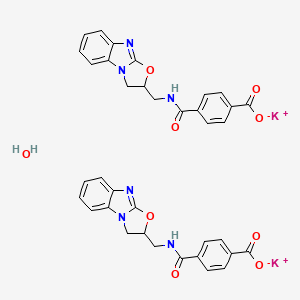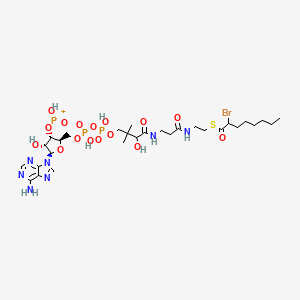![molecular formula C19H21ClN6O2S B15183369 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride CAS No. 94442-15-6](/img/structure/B15183369.png)
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitrothiazole-2-amine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-aminobenzene to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with pyridine to form the pyridinium chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial properties due to the presence of the nitrothiazole moiety.
Industry: Utilized in the textile industry for dyeing synthetic fibers and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo and nitro groups:
Azo Group: The azo group is responsible for the compound’s chromophoric properties, allowing it to absorb visible light and impart color.
Nitro Group: The nitro group can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that exhibit antimicrobial activity.
Molecular Targets and Pathways:
Chromophoric Action: The azo group interacts with light, leading to electronic transitions that result in color.
Antimicrobial Action: The nitro group is reduced to reactive intermediates that can damage microbial DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Disperse Blue 106: Another azo dye with similar chromophoric properties but different substituents.
Methyl Red: An azo dye used as a pH indicator with a simpler structure.
Nitrofurantoin: A nitroaromatic compound with antimicrobial properties.
Uniqueness: 1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride is unique due to its combination of a pyridinium ring, azo linkage, and nitrothiazole moiety, which confer distinct chemical and biological properties not found in simpler azo dyes or nitroaromatic compounds.
This compound’s versatility in various applications, from dyes to potential antimicrobial agents, highlights its significance in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94442-15-6 |
|---|---|
Molekularformel |
C19H21ClN6O2S |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H21N6O2S.ClH/c1-3-24(12-11-23-9-5-4-6-10-23)16-7-8-17(15(2)13-16)21-22-19-20-14-18(28-19)25(26)27;/h4-10,13-14H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SFVJQOCMVYOFEV-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-])C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


